molecular formula C10H16N4O2 B13217177 3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one

3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one

Cat. No.: B13217177
M. Wt: 224.26 g/mol
InChI Key: MFSJXZYRFTZWFA-UHFFFAOYSA-N
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Description

3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azepan-2-one core, which is a seven-membered lactam ring, substituted with an amino group and a 3-methyl-1,2,4-oxadiazol-5-ylmethyl moiety. The presence of the oxadiazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, adds to the compound’s versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like tetrabutylammonium fluoride (TBAF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules such as enzymes and receptors . These interactions can lead to the inhibition of microbial growth or modulation of biological pathways, contributing to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one is unique due to its combination of the azepan-2-one ring and the oxadiazole moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

3-amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one

InChI

InChI=1S/C10H16N4O2/c1-7-12-9(16-13-7)6-14-5-3-2-4-8(11)10(14)15/h8H,2-6,11H2,1H3

InChI Key

MFSJXZYRFTZWFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CN2CCCCC(C2=O)N

Origin of Product

United States

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